molecular formula C22H29NO3 B1251774 Spirasine I CAS No. 106777-13-3

Spirasine I

Cat. No. B1251774
M. Wt: 355.5 g/mol
InChI Key: BDYVYNKEWLPLCY-SRCHUMBQSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Spirasine I is a diterpenoid. It derives from a hydride of an atisane.

Scientific Research Applications

Pharmacological and Therapeutic Efficacy

Spirasine I, recognized as Spirapril, is primarily evaluated for its efficacy in the treatment of hypertension. Studies highlight its significant role in blood pressure reduction and normalization in patients with mild to severe hypertension. Spirapril's dose-response curve appears to be flat for doses ranging from 6 to 24 mg daily, indicating a consistent effect across this dosage range. However, its relative antihypertensive efficacy compared to other ACE inhibitors requires further investigation, despite some clinical trials indicating comparable reductions in blood pressure to drugs like enalapril or captopril. Notably, spirapril is generally well-tolerated and is distinct from most ACE inhibitors due to its dual renal and hepatic clearance mechanisms, suggesting potential advantages for patients with renal impairment (Noble & Sorkin, 1995).

Safety Pharmacology and Emerging Concepts

Spirasine I's role extends into the domain of safety pharmacology (SP), a vital part of the drug development process. SP aims to predict and identify adverse drug effects prior to clinical trials. The core battery and supplemental SP studies assess the effects of new chemical entities on major organ systems, including cardiovascular, central nervous, respiratory, renal, and gastrointestinal systems. Recent advancements in SP involve integrating new approaches to refine and provide mechanistic insights into potential adverse effects associated with test compounds, enhancing the overall scope of SP (Hamdam et al., 2013).

Bioactivity and Phytochemistry

Research on the genus Spiraea, to which Spirasine I is related, emphasizes its medicinal and ornamental significance. The review of Spiraea plants highlights a diverse array of secondary metabolites, including phenolic compounds, terpenoids, alkaloids, and steroids. These compounds contribute to various biological activities such as antioxidant, antibacterial, anti-inflammatory, and antifungal effects. Biotechnological research on Spiraea species is promising, indicating potential for further chemical and pharmacological studies (Kostikova & Petrova, 2021).

Analytical and Material Sciences

Spirasine I is also relevant in analytical and material sciences. For instance, in the context of trace elements and their species determination by inductively coupled plasma mass spectrometry (ICP-MS), solid-phase extraction (SPE) is a widely used technique. Advanced functional materials (AFMs) in SPE play a crucial role in enhancing the methodology's sensitivity, selectivity, sample throughput, and application potential. These AFMs, including nanometer-sized materials and magnetic materials, exhibit high adsorption capacity and selectivity, offering significant benefits in various real sample analyses (He et al., 2017).

properties

CAS RN

106777-13-3

Product Name

Spirasine I

Molecular Formula

C22H29NO3

Molecular Weight

355.5 g/mol

IUPAC Name

(1R,5R,11R,14S,17R,20S,21S)-21-hydroxy-5,15-dimethyl-7-oxa-10-azaheptacyclo[12.6.2.01,11.05,20.06,10.012,17.017,21]docos-15-en-19-one

InChI

InChI=1S/C22H29NO3/c1-12-9-20-11-15(24)16-19(2)4-3-5-21(16)17(23-6-7-26-18(19)23)14(20)8-13(12)10-22(20,21)25/h9,13-14,16-18,25H,3-8,10-11H2,1-2H3/t13-,14?,16+,17+,18?,19+,20-,21+,22-/m0/s1

InChI Key

BDYVYNKEWLPLCY-SRCHUMBQSA-N

Isomeric SMILES

CC1=C[C@@]23CC(=O)[C@@H]4[C@]5(CCC[C@@]46[C@@]2(C[C@@H]1CC3[C@H]6N7C5OCC7)O)C

SMILES

CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C

Canonical SMILES

CC1=CC23CC(=O)C4C5(CCCC46C2(CC1CC3C6N7C5OCC7)O)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spirasine I
Reactant of Route 2
Spirasine I
Reactant of Route 3
Spirasine I
Reactant of Route 4
Spirasine I
Reactant of Route 5
Spirasine I
Reactant of Route 6
Spirasine I

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.